cis-Decahydro-1-naphthol

説明

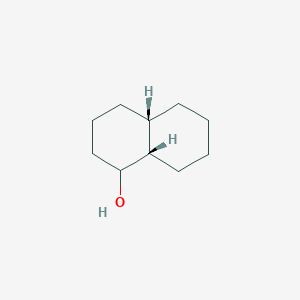

cis-Decahydro-1-naphthol (CAS: 36159-47-4) is a bicyclic monoterpene alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . Structurally, it consists of a decalin (bicyclo[4.4.0]decane) framework with a hydroxyl group (-OH) at the 1-position of the naphthalene system. This compound is characterized by its cis stereochemistry, which influences its physical and chemical behavior.

特性

分子式 |

C10H18O |

|---|---|

分子量 |

154.25 g/mol |

IUPAC名 |

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol |

InChI |

InChI=1S/C10H18O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-11H,1-7H2/t8-,9-,10?/m0/s1 |

InChIキー |

NDZOISQLWLWLEW-XMCUXHSSSA-N |

異性体SMILES |

C1CC[C@H]2[C@@H](C1)CCCC2O |

正規SMILES |

C1CCC2C(C1)CCCC2O |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Conditions

The hydrogenation reaction proceeds under high-pressure hydrogen gas (H₂) in the presence of transition metal catalysts. Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are commonly employed due to their high activity and selectivity. Typical conditions include:

-

Temperature : 80–120°C

-

Pressure : 50–100 bar H₂

-

Solvent : Ethanol or methanol

-

Catalyst Loading : 5–10 wt% relative to substrate

The reaction can be represented as:

Selectivity for the cis isomer is achieved by optimizing reaction parameters. For instance, lower temperatures (80–90°C) favor cis-configuration retention, while higher temperatures promote trans-isomer formation.

Industrial-Scale Hydrogenation

In industrial settings, continuous-flow reactors are preferred for scalability and efficiency. Fixed-bed reactors with Pd/C catalysts enable sustained activity over multiple cycles. Key operational parameters include:

Stereoselective Synthesis via Asymmetric Reduction

Alternative routes focus on stereoselective synthesis to enhance cis-isomer yield. These methods leverage chiral catalysts or enzymatic systems to control stereochemistry.

Chiral Ruthenium Catalysts

Ruthenium complexes with phosphine ligands (e.g., BINAP) enable enantioselective hydrogenation of ketone intermediates. For example:

-

Intermediate Synthesis : Oxidation of 1-naphthol to 1-decalone using CrO₃.

-

Asymmetric Hydrogenation :

-

Yield : 85–92%

-

Enantiomeric Excess (ee) : ≥95%

-

Biocatalytic Approaches

Lipases and alcohol dehydrogenases have been explored for kinetic resolution of racemic mixtures. Candida antarctica lipase B (CAL-B) selectively acetylates the trans isomer, leaving the cis form unreacted. After separation, hydrolysis recovers pure this compound:

-

Conversion : 40–50%

-

Purity : >99%

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield | cis:trans Ratio | Cost (USD/g) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C | 75–85% | 8:1 | 12–18 |

| Asymmetric Hydrogenation | Ru-BINAP | 85–92% | 20:1 | 45–60 |

| Biocatalytic Resolution | CAL-B | 40–50% | >99:1 | 80–100 |

Key Findings :

-

Industrial processes prioritize Pd/C hydrogenation for cost-effectiveness.

-

Asymmetric methods are reserved for high-value applications requiring enantiopure product.

Purification and Characterization

Post-synthesis purification is critical due to the structural similarity of cis and trans isomers.

Fractional Crystallization

This compound’s higher melting point (89–92°C) allows selective crystallization from hexane/ethyl acetate mixtures.

Chromatographic Separation

Silica gel chromatography with heptane/ethyl acetate (7:3) achieves baseline separation (Rf: 0.35 for cis, 0.45 for trans).

化学反応の分析

科学研究への応用

シス-デカヒドロ-1-ナフトールは、科学研究において幅広い用途があります。

化学: 有機合成におけるビルディングブロックとして、およびより複雑な分子の合成のための前駆体として使用されます。

生物学: 酵素基質相互作用の研究に用いられ、水素化反応を研究するためのモデル化合物として使用されます。

医学: 抗炎症作用や抗酸化作用など、潜在的な治療的特性について研究されています。

産業: 香料、フレーバーの製造に使用され、さまざまな工業用化学品の合成の中間体として使用されます。

科学的研究の応用

Chemical Research Applications

Building Block in Organic Synthesis

- cis-Decahydro-1-naphthol serves as a crucial building block in the synthesis of more complex organic molecules. Its saturated structure allows for various functional group modifications, making it versatile in synthetic chemistry.

Precursor for Derivatives

- The compound can be transformed into derivatives that exhibit enhanced biological activities or serve specific industrial purposes. For instance, oxidation reactions can yield ketones or aldehydes, while reduction can produce amines .

Biological Research Applications

Model Compound for Enzyme Studies

- In biochemical research, this compound is utilized as a model substrate to study enzyme-catalyzed reactions. Its structural properties facilitate insights into enzyme kinetics and mechanisms .

Pharmacological Potential

- Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory and antioxidant properties, making them candidates for therapeutic research .

Industrial Applications

Fragrance and Flavor Production

- The compound is employed in the production of fragrances and flavors due to its pleasant odor profile. It acts as an intermediate in synthesizing various industrial chemicals .

Environmental Monitoring

- Recent studies have utilized this compound in solid-phase microextraction methods to detect contaminants in environmental samples, highlighting its relevance in environmental science .

Study 1: Enzyme Interaction

A study focused on polyketide synthases utilized this compound to calibrate enzymatic assays. The results provided valuable insights into enzyme kinetics and reaction mechanisms, demonstrating the compound's utility in biochemical research.

Study 2: Environmental Detection

In an analysis using headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC/MS), this compound was detected in raw water samples. This study validated its application in environmental monitoring and showcased its significance in assessing water quality .

作用機序

類似化合物の比較

類似化合物:

デカヒドロ-2-ナフトール: 類似の構造をしていますが、2位にヒドロキシル基があります。

シス-デカヒドロナフタレン: ヒドロキシル基がないため、反応性が低いです。

1-ナフトール: 芳香環が含まれているため、求電子置換反応においてより反応性があります。

独自性: シス-デカヒドロ-1-ナフトールは、完全に水素化された構造と、1位にヒドロキシル基がある点が特徴です。この組み合わせにより、安定性の向上や水素結合への参加能力など、特定の化学的特性が与えられ、さまざまな用途で有用となっています。

類似化合物との比較

Comparison with Structurally Similar Compounds

cis-Decahydronaphthalene (cis-Decalin)

Key Differences :

- The hydroxyl group in this compound enhances its polarity and water solubility, making it suitable for extracting hydrophilic compounds. In contrast, cis-Decahydronaphthalene is a non-polar solvent used in industrial applications .

(R)-(+)-1,1'-Bi-2-naphthol

Key Differences :

- (R)-(+)-1,1'-Bi-2-naphthol’s rigid binaphthyl structure and high melting point (287°C) make it valuable in chiral catalysis , whereas this compound’s flexible decalin system suits analytical chemistry .

Naphthalen-1-ylmethanol

Key Differences :

- Naphthalen-1-ylmethanol’s aromatic naphthalene ring allows for electrophilic substitution reactions, unlike the saturated decalin system of this compound .

- The primary alcohol (-CH₂OH) in Naphthalen-1-ylmethanol undergoes oxidation more readily than the secondary -OH in this compound.

cis-5,6,7,8-Tetrahydro-1,6,7-Naphthalenetriol

Key Differences :

生物活性

Cis-Decahydro-1-naphthol is a bicyclic organic compound with the molecular formula C₁₀H₁₈O. It is derived from naphthalene, where the double bonds are saturated, resulting in a fully saturated hydrocarbon structure. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

- Structure : this compound features a hydroxyl group (-OH) attached to one of the ring carbons, which contributes to its reactivity and interaction with biological systems.

- Physical State : At room temperature, it is typically a colorless to slightly yellow viscous liquid.

Biological Activity

Research on the biological activity of this compound is relatively sparse but suggests several areas of potential interest:

1. Enzyme Interaction

This compound has been utilized as a model substrate in biochemical assays to study enzyme-catalyzed reactions. Its structure allows it to participate in various enzymatic processes, which can provide insights into metabolic pathways and enzyme mechanisms.

3. Pharmacological Potential

The compound and its derivatives are being explored for their therapeutic potential. Research suggests that modifications of the naphthol structure can lead to compounds with significant biological activities, including analgesic and anti-inflammatory properties .

Synthesis

This compound can be synthesized through catalytic hydrogenation of 1-naphthol, where the aromatic double bonds are saturated with hydrogen. This method provides a straightforward approach to obtaining this compound for research purposes.

Case Studies

Several studies have investigated the applications of this compound in various contexts:

Study 1: Enzyme-Catalyzed Reactions

In a study examining the epimerase and reductase activities of polyketide synthases, this compound was used as a standard for calibrating enzymatic assays. The study highlighted its utility in understanding enzyme kinetics and reaction mechanisms .

Study 2: Environmental Analysis

This compound was analyzed using headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC/MS) for its presence in environmental samples. This method validated its detection in raw water and demonstrated its relevance in environmental monitoring .

Data Table: Biological Activity Overview

Q & A

Q. What are the key analytical chemistry applications of cis-Decahydro-1-naphthol (DHN) in environmental monitoring?

DHN is used as an extraction agent in solid-phase microextraction (SPME) and membrane-assisted solvent extraction (MASE) for detecting trace organic compounds like 2-methylisoborneol and geosmin in aqueous samples. Methodologically, SPME relies on fiber-coated stationary phases for analyte adsorption, while MASE employs semipermeable membranes for selective solvent diffusion. These techniques are optimized for sensitivity (e.g., low ng/L detection limits) and minimal matrix interference .

Q. How can researchers ensure the purity and stability of DHN during experimental workflows?

DHN’s WGK 3 classification (highly water-hazardous) necessitates stringent storage protocols, including inert atmospheres (argon/nitrogen) and refrigeration (4°C). Purity verification via GC-MS or HPLC with UV detection is recommended. For solubility, DHN is typically dissolved in non-polar solvents (e.g., hexane), though pre-saturation with DHN in solvent mixtures can prevent crystallization .

Q. What stereochemical considerations are critical when synthesizing or analyzing DHN?

Q. How can computational methods resolve contradictions in DHN’s thermodynamic properties reported across studies?

Discrepancies in thermodynamic data (e.g., ΔrH° values for isomerization) may arise from phase differences (gas vs. liquid) or measurement techniques (GC vs. calorimetry). Density Functional Theory (DFT) simulations can model DHN’s conformational energy landscapes, while statistical error analysis (e.g., Monte Carlo methods) quantifies experimental uncertainty. Cross-validation with experimental GC or IR data is essential .

Q. What strategies optimize DHN’s synthetic yield in multi-step organic reactions?

DHN synthesis via catalytic hydrogenation of 1-naphthol derivatives requires Pd/C or Raney Ni catalysts under high-pressure H₂. Yield optimization involves monitoring reaction progress via in-situ FTIR (C=O bond reduction) and minimizing side reactions (e.g., over-hydrogenation) through temperature control (50–80°C). Post-synthesis purification via fractional distillation or column chromatography is critical .

Q. How should researchers address conflicting data on DHN’s solvent extraction efficiency in complex matrices?

Contradictory extraction recoveries (e.g., 70% vs. 90% in turbid water) may stem from matrix effects (e.g., humic acid interference). Methodological adjustments include:

Q. What are the best practices for integrating DHN into green chemistry workflows?

DHN’s environmental toxicity (WGK 3) mandates solvent substitution (e.g., cyclopentyl methyl ether instead of dichloromethane) and waste minimization via closed-loop SPME systems . Life-cycle assessment (LCA) tools can evaluate the ecological footprint of DHN-based methods .

Methodological Guidance

Q. How to design a robust experimental protocol for DHN-based analyte extraction?

- Experimental Design : Use a factorial design (e.g., 2³ factorial) to test variables: pH, extraction time, and solvent polarity.

- Quality Control : Include blanks, spikes, and replicates (n ≥ 3) to assess precision (RSD < 5%).

- Data Reporting : Follow CSE guidelines for analytical reproducibility, detailing instrument parameters (e.g., GC column: DB-5MS, 30 m × 0.25 mm) .

Q. What statistical approaches validate DHN’s role in multivariate environmental datasets?

Principal Component Analysis (PCA) can deconvolute DHN’s contribution to variance in contaminant profiles. For time-series data (e.g., seasonal geosmin levels), ANOVA with Tukey’s HSD identifies significant differences across sampling periods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。